

Bisphenol C endocrine disrupting effects

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bisphenol C	
Cat. No.:	B144803	Get Quote

An In-depth Technical Guide to the Endocrine-Disrupting Effects of Bisphenol C

Introduction

Bisphenol C (BPC) is a structural analog of Bisphenol A (BPA), a widely recognized endocrine-disrupting chemical (EDC). As regulatory restrictions on BPA in consumer products have tightened, the use of alternative bisphenols, including BPC, has increased[1]. This has led to growing concern and scientific scrutiny regarding their own potential health risks. It is important to note that the term "**Bisphenol C**" has been used for two different compounds: 2,2-bis(4-hydroxy-3-methylphenyl)propane and a chlorinated derivative, 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene. This guide focuses primarily on the chlorinated BPC, which has been the subject of more extensive endocrine disruption research, while also including data on the former where available. Emerging evidence indicates that BPC interacts with multiple endocrine pathways, including estrogenic, thyroid, and steroidogenic systems, warranting a thorough evaluation of its toxicological profile. This document provides a comprehensive technical overview of the endocrine-disrupting effects of BPC, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms for researchers, scientists, and drug development professionals.

Mechanisms of Endocrine Disruption

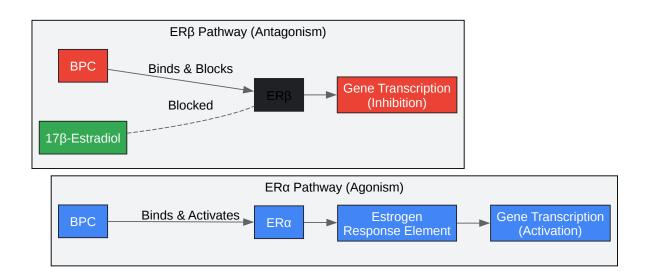
BPC exerts its endocrine-disrupting effects through interactions with various nuclear receptors and signaling pathways. Its activity is notably potent, in some cases exceeding that of other bisphenol analogs[2].



Estrogenic and Anti-Estrogenic Activity

BPC demonstrates a unique and potent bifunctional activity on estrogen receptors (ERs), acting as a strong agonist for Estrogen Receptor Alpha (ER α) and a potent antagonist for Estrogen Receptor Beta (ER β)[3][4]. This dual activity distinguishes it from many other EDCs.

The high potency of BPC is attributed to its unique chemical structure, featuring a >C=CCl2 moiety, which appears highly favorable for binding to estrogen receptors[2]. Studies have shown that BPC's binding affinity for both ER α and ER β is in the low nanomolar range, significantly stronger than many halogen-containing bisphenol analogs[2][4]. In luciferase reporter gene assays, BPC was found to be fully active for ER α but inactive for ER β , where it instead demonstrated clear antagonist activity by inhibiting the action of 17 β -estradiol (E2)[3] [4].



Click to download full resolution via product page

BPC's bifunctional action on Estrogen Receptors.

Thyroid System Disruption





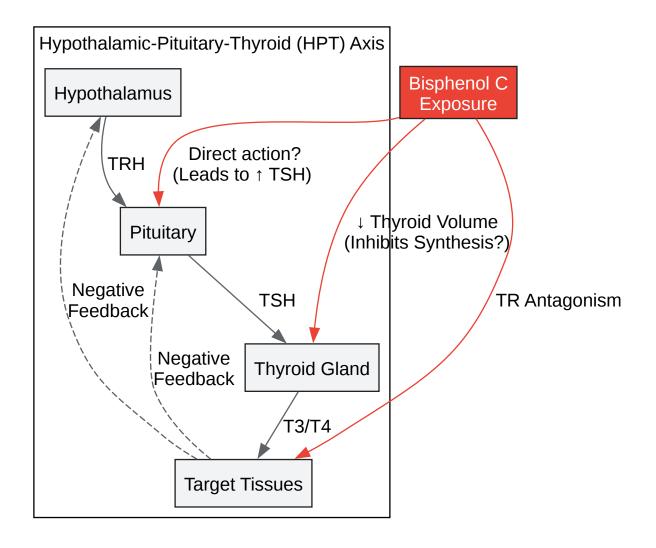


Evidence from human studies suggests BPC interferes with thyroid homeostasis. A cross-sectional study involving 180 women found a significant positive correlation between urinary BPC concentrations and serum thyrotropin (TSH) levels[5]. The same study also reported a significant negative correlation between urinary BPC and thyroid gland volume, with individuals who had detectable urine BPC presenting with smaller thyroids[5].

While direct mechanistic studies on BPC are limited, research on BPA and other analogs provides insight into potential pathways of disruption. These mechanisms include:

- Thyroid Receptor (TR) Antagonism: The structural similarity between bisphenols and thyroid hormones allows them to bind to TRs, often acting as antagonists and inhibiting the transcription of thyroid hormone-responsive genes[6][7].
- Inhibition of Hormone Synthesis: Bisphenols can alter the expression of genes crucial for thyroid hormone synthesis, such as those for the sodium/iodide symporter (NIS), thyroid peroxidase (TPO), and thyroglobulin (Tg)[6][8].
- Disruption of Hormone Transport: Some bisphenols can competitively bind to thyroid hormone transport proteins like transthyretin (TTR) and thyroxine-binding globulin (TBG), potentially displacing thyroid hormones and altering their bioavailability[7].





Click to download full resolution via product page

Potential sites of **Bisphenol C** interference in the HPT axis.

Effects on Steroidogenesis

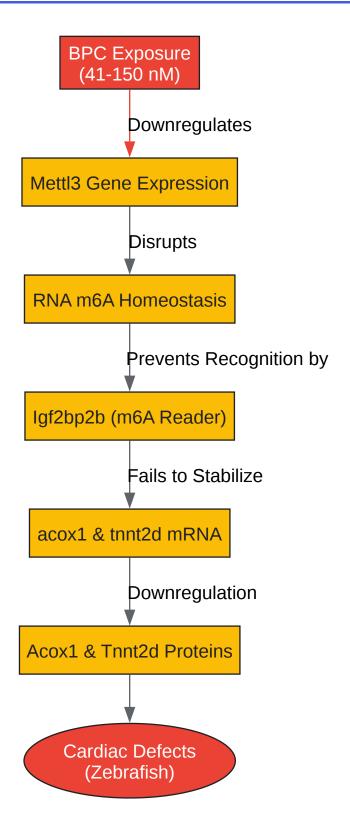
In vitro studies using the H295R human adrenocortical carcinoma cell line have shown that BPC can significantly disrupt steroid hormone production. One study investigating nine different bisphenol analogues found that BPC significantly increased the ratio of estradiol to testosterone (E2/T)[9]. This suggests that BPC may enhance the activity of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens, or inhibit enzymes involved in androgen synthesis[9]. The disruption of steroidogenesis is a critical concern, as it can impact reproductive health and development[10].



Developmental Toxicity

Beyond classical endocrine pathways, BPC has been shown to induce developmental toxicity. A recent study using a zebrafish model demonstrated that in vivo exposure to environmentally relevant concentrations of BPC (41–150 nM) caused significant cardiac defects[1]. The underlying mechanism was identified as a disruption of RNA m6A methylation homeostasis. BPC exposure led to the downregulation of the key m6A methyltransferase, Mettl3. This disruption prevented the m6A reader protein, lgf2bp2b, from recognizing and stabilizing the mRNAs of acox1 (a regulator of cardiac fatty acid metabolism) and tnnt2d (a component of cardiac troponin), ultimately leading to cardiac malformations[1].





Click to download full resolution via product page

BPC-induced cardiac developmental toxicity pathway.



Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on **Bisphenol C**.

Table 1: BPC Interaction with Estrogen Receptors (ERα and ERβ)

Parameter	Receptor	Value (nM)	Assay Type	Source
IC50 (Binding Affinity)	ΕRα	2.65	Competitive Radio-ligand Binding	[2]
	ERβ	1.94	Competitive Radio-ligand Binding	[2]
EC ₅₀ (Agonist Activity)	ERα	1.05	Luciferase Reporter Gene	[2]

| IC₅₀ (Antagonist Activity) | ERβ | 17.0 | Luciferase Reporter Gene |[2] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of BPC required to displace 50% of the radiolabeled ligand. A lower value indicates higher binding affinity. EC_{50} (Half-maximal effective concentration) represents the concentration of BPC required to induce a 50% maximal response. IC₅₀ for antagonist activity represents the concentration of BPC required to inhibit 50% of the response induced by a standard agonist.

Table 2: In Vitro and In Vivo Endocrine-Disrupting Effects of BPC



Endpoint	Model System	Exposure/Con centration	Observed Effect	Source
Steroidogenesis	H295R Cells	Not specified	Significant increase in E2/T ratio	[9]
Thyroid Function	Human (Women)	Detectable in urine	Positive correlation with TSH; Negative correlation with thyroid volume	[5]

| Developmental Toxicity | Zebrafish Embryos | 41-150 nM (in vivo) | Induction of cardiac defects |[1] |

Experimental Protocols

Competitive Radio-Ligand Receptor-Binding Assay (for ER α and ER β)

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

- Receptor Source: Recombinant human estrogen receptors ERα and ERβ.
- Radioligand: Tritiated 17β-estradiol ([3H]E2) is used as the tracer.
- Procedure:
 - A constant concentration of the ER and [3H]E2 are incubated in a buffer solution.
 - Increasing concentrations of the competitor chemical (BPC) are added to the mixture.
 - The mixture is incubated to allow binding to reach equilibrium.
 - The receptor-bound and free radioligand are separated (e.g., using a hydroxylapatite filter).



- The radioactivity of the bound fraction is measured using a scintillation counter.
- Data Analysis: The results are plotted as the percentage of [³H]E2 binding versus the log concentration of the competitor. The IC₅₀ value is determined from this dose-response curve, representing the concentration of BPC that inhibits 50% of the specific binding of [³H]E2[2] [11].

Luciferase Reporter Gene Transcription Assay (for ER Agonism/Antagonism)

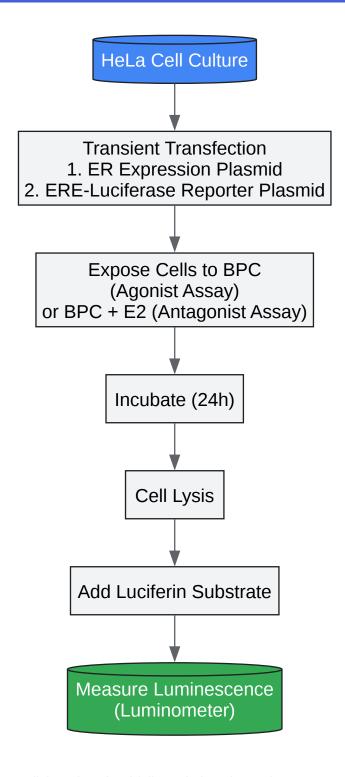
This cell-based assay measures the ability of a chemical to activate or inhibit transcription mediated by a specific nuclear receptor.

- Cell Line: HeLa (human cervical cancer) cells, which lack endogenous estrogen receptors, are commonly used.
- Transfection: Cells are transiently transfected with two plasmids:
 - An expression vector containing the full-length cDNA for the human ER α or ER β .
 - A reporter plasmid containing an estrogen-responsive element (ERE) upstream of a promoter driving the expression of the firefly luciferase gene.

Procedure:

- Agonist Assay: Transfected cells are treated with various concentrations of BPC.
- Antagonist Assay: Transfected cells are co-treated with a fixed concentration of an agonist (e.g., 1 nM E2) and varying concentrations of BPC.
- After an incubation period (e.g., 24 hours), cells are lysed.
- The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured with a luminometer.
- Data Analysis: Luminescence is normalized to a control. For agonist activity, EC₅₀ values are calculated from the dose-response curve. For antagonist activity, IC₅₀ values are calculated based on the inhibition of the E2-induced response[3][4].





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Bisphenol C Induces Cardiac Developmental Defects by Disrupting m6A Homeostasis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding | PLOS One [journals.plos.org]
- 5. Frontiers | Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age—Cross-Sectional Study [frontiersin.org]
- 6. Bisphenols and Thyroid Hormone PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphenols as Environmental Triggers of Thyroid Dysfunction: Clues and Evidence [mdpi.com]
- 8. Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. Effects of Bisphenols on Testicular Steroidogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Bisphenol C endocrine disrupting effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144803#bisphenol-c-endocrine-disrupting-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com